molecular formula C14H15NO4 B8798954 2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one CAS No. 118679-90-6

2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one

Cat. No. B8798954
M. Wt: 261.27 g/mol
InChI Key: GMSCKKIRAYIIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

118679-90-6

Product Name

2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one

InChI

InChI=1S/C14H15NO4/c1-18-12-4-2-10(3-5-12)9-19-14-7-15-11(8-16)6-13(14)17/h2-7,16H,8-9H2,1H3,(H,15,17)

InChI Key

GMSCKKIRAYIIAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CNC(=CC2=O)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(hydroxymethyl)-5-(4-methoxybenzyloxy)-4H-pyran-4-one (Intermediate 63, 6.44 g, 24.56 mmol) and ammonia (7N in MeOH) (59.6 ml, 417.45 mmol) were combined in a pressure reactor vessel and heated at 90° C. for 5 hours. The reaction mixture was cooled overnight then concentrated. The solid was suspended in water then collected by filtration. The title compound was obtained as a brown solid (3.48 g, 54%).
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
59.6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2-(hydroxymethyl)-5-({[4-(methoxy)phenyl]methyl}oxy)-4(1H)-pyrone (40 g, 153 mmol) in ethanol (105 mL) was added concentrated aqueous ammonia (295 mL) and refluxed for 18 hours. The mixture was cooled, then refrigerated for 3 hours, and cooled in an ice-bath for 45 minutes. The solid was filtered off, washed with cold ethanol, followed by cold petroleum ether and dried in vacuo to afford the product as brown solid (26.21 g, 66%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
295 mL
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

2-(Hydroxymethyl)-5-[(4-methoxybenzyl)oxy]-4H-pyran-4-one (1.2 g, 4.56 mmol) was dissolved in ethanol (3.0 mL), added an aqueous solution of ammonium (9.0 mL), sealed, and stirred at 100° C. for 6 hours. This operation was conducted for 4 lots, and the following treatments were conducted as a whole. The reaction solution was concentrated in vacuo. After adding diethylether, the reaction solution was cooled with ice. The deposited solid was filtered, washed with diethylether, and concentrated in vacuo. The title compound (4.0 g (yield 84%)) was obtained as a brown powder crystal.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Yield
84%

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